4-methoxybut-2-ynoic Acid 4-methoxybut-2-ynoic Acid
Brand Name: Vulcanchem
CAS No.: 24303-64-8
VCID: VC3797576
InChI: InChI=1S/C5H6O3/c1-8-4-2-3-5(6)7/h4H2,1H3,(H,6,7)
SMILES: COCC#CC(=O)O
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol

4-methoxybut-2-ynoic Acid

CAS No.: 24303-64-8

Cat. No.: VC3797576

Molecular Formula: C5H6O3

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

4-methoxybut-2-ynoic Acid - 24303-64-8

Specification

CAS No. 24303-64-8
Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
IUPAC Name 4-methoxybut-2-ynoic acid
Standard InChI InChI=1S/C5H6O3/c1-8-4-2-3-5(6)7/h4H2,1H3,(H,6,7)
Standard InChI Key ATFQGKWMZOYASB-UHFFFAOYSA-N
SMILES COCC#CC(=O)O
Canonical SMILES COCC#CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Methoxybut-2-ynoic acid belongs to the class of alkynoic acids, distinguished by the presence of a carbon-carbon triple bond. Key molecular attributes include:

PropertyValue
CAS Number24303-64-8
Molecular FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
Exact Mass114.032 Da
SMILES NotationCOCC#CC(=O)O
InChIKeyATFQGKWMZOYASB-UHFFFAOYSA-N

The compound’s IUPAC name, 4-methoxybut-2-ynoic acid, reflects the positions of the methoxy group (C4) and the triple bond (between C2 and C3) . The triple bond introduces significant strain, enhancing reactivity in cycloaddition and nucleophilic addition reactions compared to saturated analogs .

Synthesis and Industrial Production

Synthetic Routes

  • Alkyne Carboxylation: Reaction of terminal alkynes with carbon dioxide under transition metal catalysis .

  • Oxidative Functionalization: Oxidation of propargyl alcohols followed by methoxylation .

Industrial-scale production likely involves continuous-flow reactors to manage exothermic reactions and improve yield . Purification methods may include crystallization or chromatography, given the compound’s polar nature.

Challenges in Synthesis

The presence of both acidic (carboxylic acid) and basic (methoxy) groups complicates reaction conditions, necessitating pH-controlled environments to prevent decomposition . Additionally, the triple bond’s susceptibility to polymerization requires inert atmospheres during storage .

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s structure makes it a valuable precursor in synthesizing:

  • Anticancer Agents: Alkynoic acids are known to inhibit tyrosine kinases involved in tumor proliferation .

  • Antimicrobial Derivatives: Methoxy groups enhance lipid solubility, improving penetration into bacterial cell membranes .

Material Science

The triple bond enables click chemistry applications, such as:

  • Polymer Crosslinking: Formation of rigid networks in thermosetting resins .

  • Surface Functionalization: Covalent attachment to nanoparticles for biosensing .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceReactivity/Application
4-Methoxybut-2-enoic acidDouble bond (C2–C3)Less strained; slower reaction kinetics
4-Ethoxybut-2-ynoic acidEthoxy group (-OCH₂CH₃)Higher lipophilicity
But-2-ynoic acidNo methoxy groupReduced electron-donating effects

Future Directions

Despite its potential, research on 4-methoxybut-2-ynoic acid remains nascent. Priority areas include:

  • Toxicity Profiling: In vivo studies to establish safe exposure limits.

  • Catalytic Applications: Exploration as a ligand in asymmetric catalysis .

  • Bioconjugation: Development of peptide-alkyne hybrids for targeted drug delivery .

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